molecular formula C8H7BrO3 B142738 2-Bromo-3-hydroxy-4-methoxybenzaldehyde CAS No. 2973-58-2

2-Bromo-3-hydroxy-4-methoxybenzaldehyde

Cat. No. B142738
CAS RN: 2973-58-2
M. Wt: 231.04 g/mol
InChI Key: QPDFBPIHEDAUKK-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxy-4-methoxybenzaldehyde is a compound that has been studied in various contexts due to its potential applications in organic synthesis and pharmaceuticals. The compound is characterized by the presence of bromine, hydroxyl, and methoxy groups attached to a benzaldehyde core.

Synthesis Analysis

The synthesis of related brominated hydroxybenzaldehydes has been explored in the literature. For instance, the unforeseen formation of 2-bromo-3-hydroxybenzaldehyde was reported when brominating 3-hydroxybenzaldehyde, which led to the formation of both 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde, but not the 4-bromo isomer . This suggests that the synthesis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde could involve similar bromination strategies, with careful control of reaction conditions to ensure the selective introduction of the bromine atom at the desired position.

Molecular Structure Analysis

Spectroscopic studies, such as FT-IR and FT-Raman, have been used to analyze the molecular structure of similar compounds, such as 5-bromo-2-methoxybenzaldehyde . These studies provide insights into the vibrational modes of the molecule and can help confirm the structure of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde. Additionally, computational methods like density functional theory (DFT) can be employed to predict the most stable conformers and optimize geometrical parameters, which would be relevant for understanding the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of brominated benzaldehydes has been explored in various chemical reactions. For example, 2-bromo-3-hydroxybenzaldehyde was converted into other complex molecules, demonstrating its utility as a building block in organic synthesis . The presence of functional groups such as bromine and hydroxyl can facilitate further chemical transformations, which could be applicable to 2-Bromo-3-hydroxy-4-methoxybenzaldehyde as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes can be influenced by their functional groups. The solubility of such compounds in different solvents has been studied, which is crucial for their application in synthesis and formulation . Additionally, the determination of these compounds by techniques like gas chromatography has been reported, which is important for their analysis and quality control . The thermodynamic functions of related compounds have also been obtained, providing a deeper understanding of their stability and reactivity .

Scientific Research Applications

Antioxidant Activity

2-Bromo-3-hydroxy-4-methoxybenzaldehyde has been evaluated for its antioxidant activity. A study synthesized this compound from vanillin and tested it alongside similar derivatives. The antioxidant activities of these compounds were assessed using the DPPH method, with results indicating that 2-Bromo-3-hydroxy-4-methoxybenzaldehyde demonstrates notable antioxidant properties (Rijal, Haryadi, & Anwar, 2022).

Crystal Structure Analysis

The compound has been utilized in crystal structure analysis. In a study focusing on 5-Bromo-2-hydroxybenzaldehyde and related compounds, the crystal structures were determined using X-ray diffraction. This research provides insights into the molecular conformation and intermolecular interactions of these bromophenols (Chumakov et al., 2014).

Chemical Synthesis and Applications

Research has explored the use of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde in various synthetic processes. It has been used as a precursor in the synthesis of chalcones and other organic compounds. These studies often focus on the preparation and characterization of these derivatives, highlighting their potential applications in different chemical fields (Rahman & Scrowston, 1983).

Unforeseen Formation in Bromination Reactions

A study reported the unexpected formation of 2-Bromo-3-hydroxybenzaldehyde during the bromination of 3-hydroxybenzaldehyde. This finding contributes to the understanding of bromination reactions and the behavior of brominated organic compounds (Otterlo et al., 2004).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-bromo-3-hydroxy-4-methoxybenzaldehyde
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7BrO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDFBPIHEDAUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279307
Record name 2-Bromo-3-hydroxy-4-methoxybenzaldehyde
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Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-hydroxy-4-methoxybenzaldehyde

CAS RN

2973-58-2
Record name 2-Bromo-3-hydroxy-4-methoxybenzaldehyde
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Record name 2-Bromo-3-hydroxy-4-methoxybenzaldehyde
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Record name 2-Bromo-3-hydroxy-4-methoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

Isovanillin (76.1 g, 0.5 m) was suspended in 750 ml of chloroform. Bromine (27.3 ml, 0.5 m) in 200 ml of chloroform was added at 0° slowly. Water was added to give the desired 2-bromo-3-hydroxy-4-methoxy-benzaldehyde, m.p. 197°-203°.
Quantity
76.1 g
Type
reactant
Reaction Step One
Quantity
27.3 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
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Quantity
0 (± 1) mol
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Quantity
750 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Isovanillin (5 gm, 0.033 mol) was dissolved in glacial acetic acid (30 ml). Anhydrous sodium acetate (5.4 gm) was added to the above solution followed by powdered iron (0.15 gm). The system was flushed thoroughly with nitrogen. A solution of bromine (5.79 gm, 0.0362 mol) in glacial acetic acid (10 ml) was added to the above stirred suspension at room temperature over a period of 15 min. The reaction mixture was stirred at room temperature for 45 min. The reaction mixture was poured into aqueous 2% sodium bisulfite (200 ml) and stirred for 10 min. The precipitate was filtered washed with water (100 ml), and dried to obtain 3.5 gm of 2-bromoisovanillin as white powder mp: (200-202° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
5.79 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.15 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Quantity
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-3-hydroxy-4-methoxybenzaldehyde
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2-Bromo-3-hydroxy-4-methoxybenzaldehyde
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2-Bromo-3-hydroxy-4-methoxybenzaldehyde

Citations

For This Compound
62
Citations
YE Guo, J Cao, CJ Zhou, SP Wen… - Advanced Materials …, 2012 - Trans Tech Publ
… intermediate to synthesize salvianolic acid B, was designed, and the target compound was prepared in seven steps of reactions with 2-bromo-3hydroxy-4-methoxybenzaldehyde as …
Number of citations: 0 www.scientific.net
Y Shan, F Liu, Y Ma, T Fan, M Wang, Y Dong - Pharmaceutical Chemistry …, 2016 - Springer
… To a solution of 2-bromo-3-hydroxy-4-methoxybenzaldehyde (6.93 g, 30 mmol) in THF (100 mL) was added distilled H2O (40 mL) and NaH 2 PO 4 (2.16 g, 18 mmol). The mixture was …
Number of citations: 2 link.springer.com
AK Sinhababu, RT Borchardt - The Journal of Organic Chemistry, 1983 - ACS Publications
… To a stirred suspension of 2-bromo-3-hydroxy-4-methoxybenzaldehyde (11; 11.55 g, 50 mmol) in 200 mL of dry CH2C12 (dried by storing analytical reagent CH2C12, Fisher, over 3-Á …
Number of citations: 83 pubs.acs.org
F Carmona-Viglianco, D Zaragoza-Puchol… - Phytochemistry …, 2022 - Elsevier
… 2-Bromo-3-hydroxy-4-methoxybenzaldehyde (8) was prepared by halogenation with NBS in glacial acetic acid as previously described (Carmona-Viglianco et al., 2020). …
Number of citations: 1 www.sciencedirect.com
Y Shan, J Lei, L Zhang, T Fan, M Wang… - Chemistry of Natural …, 2015 - Springer
… 2-Bromo-3-hydroxy-4-methoxybenzaldehyde (4). To a mixture of isovanillin (1) (20.0 g, 132 mmol), NaOAc (21.59 g, 263 mmol) and iron powder (0.68 g, 12 mmol) was added glacial …
Number of citations: 2 link.springer.com
H Dong, L Wang, M Guo, D Stagos, A Giakountis… - Antioxidants, 2022 - mdpi.com
… as catalyst under reflux condition or by halogenation with iron powder catalyzed in buffer solution of acetic acid and sodium acetate get 2-bromo-3-hydroxy-4-methoxybenzaldehyde (2b)…
Number of citations: 2 www.mdpi.com
T Kametani, K Fukumoto, S Shibuya… - Journal of the …, 1972 - pubs.rsc.org
Total syntheses of some aporphine, proaporphine, and morphinandienone alkaloids by photolysis of phenolic bromoisoquinolines are described. The 8-bromo-1-(3-hydroxybenzyl)…
Number of citations: 32 pubs.rsc.org
A Focșa, A Iacob, I Vasincu, S Constantin… - …, 2020 - farmaciajournal.com
… compounds were 4d and 4s, which were obtained by condensation of diclofenac hydrazide with 3-ethoxy-4-hydroxy-benzaldehyde and 2-bromo3-hydroxy-4-methoxybenzaldehyde …
Number of citations: 5 farmaciajournal.com
F Carmona-Viglianco, D Zaragoza-Puchol… - New Journal of …, 2020 - pubs.rsc.org
In this work, we report the synthesis of a series of derivatives of N-benzyl-2-phenylethanamine which is the framework of norbelladine, the natural common precursor of the …
Number of citations: 7 pubs.rsc.org
JE Rice, EJ LaVoie, D Hoffmann - The Journal of Organic …, 1983 - ACS Publications
… To a stirred suspension of 2-bromo-3-hydroxy-4-methoxybenzaldehyde (11; 11.55 g, 50 mmol) in 200 mL of dry CH2C12 (dried by storing analytical reagent CH2C12, Fisher, over 3-Á …
Number of citations: 23 pubs.acs.org

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